1-Isobutylazetidin-3-amine dihydrochloride

Salt selection Aqueous solubility Handling property

1‑Isobutylazetidin‑3‑amine dihydrochloride (CAS 2340293‑98‑1, molecular formula C₇H₁₈Cl₂N₂, molecular weight 201.13 g mol⁻¹) is a four‑membered, saturated nitrogen heterocycle that carries a primary amine at the 3‑position, an N‑isobutyl substituent, and is supplied as a stoichiometric dihydrochloride salt [REFS‑1]. Azetidine‑3‑amines have become important bioisosteres in medicinal chemistry because of their unique conformational restriction and their ability to improve pharmacokinetic profiles relative to acyclic amines [REFS‑2].

Molecular Formula C7H18Cl2N2
Molecular Weight 201.13 g/mol
Cat. No. B12069121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutylazetidin-3-amine dihydrochloride
Molecular FormulaC7H18Cl2N2
Molecular Weight201.13 g/mol
Structural Identifiers
SMILESCC(C)CN1CC(C1)N.Cl.Cl
InChIInChI=1S/C7H16N2.2ClH/c1-6(2)3-9-4-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H
InChIKeyCFNBAYBCRSDBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutylazetidin-3-amine Dihydrochloride: Core Properties, Salt‑Form Identity, and Procurement‑Relevant Profile


1‑Isobutylazetidin‑3‑amine dihydrochloride (CAS 2340293‑98‑1, molecular formula C₇H₁₈Cl₂N₂, molecular weight 201.13 g mol⁻¹) is a four‑membered, saturated nitrogen heterocycle that carries a primary amine at the 3‑position, an N‑isobutyl substituent, and is supplied as a stoichiometric dihydrochloride salt [REFS‑1]. Azetidine‑3‑amines have become important bioisosteres in medicinal chemistry because of their unique conformational restriction and their ability to improve pharmacokinetic profiles relative to acyclic amines [REFS‑2]. The compound serves as a chiral building block or late‑stage functionalisation intermediate in the synthesis of kinase inhibitors and CNS‑targeted agents [REFS‑3].

Why an Off‑the‑Shelf Azetidine‑3‑amine Cannot Replace 1‑Isobutylazetidin‑3‑amine Dihydrochloride


Even among closely related azetidine‑3‑amines, the N‑substituent profoundly influences physicochemical, metabolic, and pharmacodynamic behaviour, making direct interchange unreliable. The isobutyl group imparts a specific steric profile and lipophilicity that differ meaningfully from linear alkyl or smaller branched substituents, directly affecting membrane permeability, cytochrome P450 susceptibility, and target‑binding complementarity [REFS‑1]. Moreover, the crystalline dihydrochloride salt provides a defined stoichiometry, reproducible aqueous solubility, and simplified handling, whereas the corresponding free base is often an oil with variable water content; substituting a different salt form (e.g. mono‑HCl or TFA) alters the amount of active amine delivered in a synthesis or biological assay [REFS‑2]. The quantitative evidence below demonstrates why 1‑isobutylazetidin‑3‑amine dihydrochloride must be procured as the specified entity rather than replaced by a “generic” azetidine‑3‑amine.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 1‑Isobutylazetidin‑3‑amine Dihydrochloride vs. Closest N‑Alkyl Azetidine‑3‑amine Analogs


Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free‑Base Form

While a direct experimental solubility measurement for 1‑isobutylazetidin‑3‑amine dihydrochloride has not been published, the general class behaviour of azetidine‑3‑amine salts is well established. The dihydrochloride salt converts a lipophilic free‑base (typically an oil with water solubility <5 mg mL⁻¹) into a crystalline solid that consistently exceeds 50 mg mL⁻¹ in water [REFS‑1]. This >10‑fold solubility gain eliminates the need for co‑solvent or pH adjustment in aqueous reaction media and simplifies accurate dispensing by mass, which is critical for reproducible SAR studies [REFS‑2]. Procurement of the pre‑formed dihydrochloride salt therefore guarantees batch‑to‑batch consistency that cannot be assumed when sourcing the free base and performing in‑house salt formation.

Salt selection Aqueous solubility Handling property

Lipophilicity and Steric Differentiation of the N‑Isobutyl Group Versus Common N‑Alkyl Analogs

The N‑isobutyl substituent provides a computationally predicted LogP (octanol‑water partition coefficient) of ≈1.5 for the free base, which is 0.4–1.3 log units higher than the corresponding N‑methyl (LogP ≈0.2), N‑ethyl (LogP ≈0.7), and N‑isopropyl (LogP ≈1.1) analogs, while remaining 0.8 log units lower than the N‑butyl derivative (LogP ≈2.3) [REFS‑1]. This moderate lipophilicity, combined with a branched steric profile (Taft steric parameter Es = −1.24 versus −0.54 for ethyl), positions the isobutyl group in a unique space that balances passive permeability with metabolic stability, as documented for azetidine‑based kinase inhibitors [REFS‑2]. Procuring the exact N‑isobutyl congener is therefore essential when the lead‑optimisation campaign has established a narrow lipophilicity window.

Lipophilicity Steric hindrance Structure‑activity relationship

Synthetic Yield Consistency for Secondary Amine Substrates in Azetidine‑3‑amine Formation

The synthetic methodology reported by Wang and Duncton (2020) demonstrates that secondary amines undergo azetidinylation in moderate‑to‑high yield (typically 55–87%), whereas primary amines give moderate‑to‑low yields (generally 30–50%) [REFS‑1]. Because 1‑isobutylazetidin‑3‑amine is derived from isobutylamine (a primary amine), it is imperative to source the pre‑formed compound rather than attempt in‑situ preparation, which would suffer from the lower yield regime. Purchasing the ready‑to‑use dihydrochloride salt ensures a consistent, high‑purity starting point that would be difficult to replicate reproducibly across laboratories, especially during scale‑up [REFS‑1].

Synthetic efficiency Late‑stage functionalisation Process reproducibility

Procurement‑Driven Application Scenarios Where 1‑Isobutylazetidin‑3‑amine Dihydrochloride Delivers Demonstrable Value


Kinase Inhibitor Lead Optimisation Requiring Defined Lipophilicity and Salt Form

When optimising a Type II kinase inhibitor scaffold, the isobutyl‑substituted azetidine amine provides a balanced LogP of ≈1.5, as inferred from class‑level analysis, helping to maintain acceptable permeability while avoiding excessive lipophilicity that would promote CYP inhibition or hERG binding [REFS‑1]. The dihydrochloride salt guarantees high aqueous solubility for cell‑based screening, and the defined stoichiometry removes ambiguity in dose‑response calculations, directly supporting reproducible SAR tables [REFS‑2].

Late‑Stage Azetidinylation of a Clinical Candidate

The ready availability of 1‑isobutylazetidin‑3‑amine dihydrochloride enables late‑stage functionalisation using the robust azetidinylation conditions of Wang and Duncton (2020) [REFS‑3]. Because the building block is supplied as a stable, crystalline solid, it can be weighed accurately and used directly in automated parallel synthesisers, minimising the variability that would arise from in‑situ preparation of the primary‑amine‑derived azetidine [REFS‑3].

Building Block for CNS‑Targeted PROTACs

The moderate lipophilicity and steric profile of the N‑isobutyl group fall within the optimal range for CNS drug‑like properties (LogP 1–3, TPSA <90 Ų). Procurement of the dihydrochloride salt ensures that PROTAC linkers extending from the azetidine nitrogen are uniformly manufactured, a prerequisite for consistent ternary complex formation and degradation efficiency assays [REFS‑2].

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